Methyl 3,3-diethyloxirane-2-carboxylate

Description

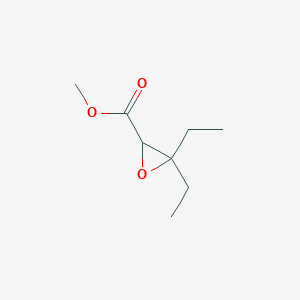

Methyl 3,3-diethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by a three-membered ring containing an oxygen atom, which is highly reactive due to the ring strain. The presence of the ester group (carboxylate) further enhances its reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 3,3-diethyloxirane-2-carboxylate |

InChI |

InChI=1S/C8H14O3/c1-4-8(5-2)6(11-8)7(9)10-3/h6H,4-5H2,1-3H3 |

InChI Key |

BUENZATYOMFQAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C(=O)OC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-diethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst, such as rhodium or copper complexes. This reaction proceeds via a cyclopropanation mechanism, followed by ring-opening to form the oxirane ring.

Another method involves the epoxidation of an appropriate alkene using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction conditions typically require a solvent such as dichloromethane and are carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of immobilized catalysts on solid supports can enhance the efficiency and selectivity of the reaction. Additionally, process optimization techniques such as temperature control, pressure regulation, and solvent recycling are employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-diethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like osmium tetroxide or potassium permanganate.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines, thiols, or halides attack the carbon atoms, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions

Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, halides

Major Products Formed

Diols: Formed from oxidation reactions

Alcohols: Formed from reduction reactions

Substituted oxiranes: Formed from nucleophilic substitution reactions

Scientific Research Applications

Methyl 3,3-diethyloxirane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and esters.

Medicine: Investigated for its potential as a building block in the synthesis of bioactive compounds with therapeutic properties.

Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of methyl 3,3-diethyloxirane-2-carboxylate involves the reactivity of the oxirane ring and the ester group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ester group can be hydrolyzed to form carboxylic acids or reduced to form alcohols. These reactions are often catalyzed by enzymes or chemical catalysts, which facilitate the formation and stabilization of transition states and intermediates.

Comparison with Similar Compounds

Methyl 3,3-diethyloxirane-2-carboxylate can be compared with other similar compounds such as:

Methyl glycidate: Similar in structure but with different substituents on the oxirane ring.

Ethyl glycidate: An ethyl ester analog with similar reactivity but different physical properties.

Phenyl glycidate: Contains a phenyl group, which alters its reactivity and applications.

These compounds share the common feature of having an oxirane ring and an ester group, but their reactivity and applications can vary based on the substituents attached to the oxirane ring and the ester group.

Biological Activity

Methyl 3,3-diethyloxirane-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound is an oxirane derivative characterized by a carboxylate functional group and two ethyl substituents on the oxirane ring. The molecular formula is , and its structure can be represented as follows:

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The presence of the oxirane ring may contribute to this activity through mechanisms such as disruption of bacterial cell membranes or inhibition of cell wall synthesis.

- Cytotoxicity : Research has shown that this compound may exert cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells could be linked to its structural features that interact with cellular pathways.

3.1 Antimicrobial Studies

A study investigating the antimicrobial properties of various oxirane derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses notable antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies.

3.2 Cytotoxicity Against Cancer Cell Lines

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

The IC50 values indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Anticancer Activity

A recent investigation focused on the anticancer activity of this compound in combination with other chemotherapeutic agents. The study aimed to assess whether this compound could enhance the efficacy of existing treatments.

- Methodology : The study involved treating HeLa cells with varying concentrations of this compound alongside standard chemotherapeutics.

- Findings : The combination treatment significantly reduced cell viability compared to either agent alone, indicating a synergistic effect. This suggests that this compound may enhance the effectiveness of conventional cancer therapies.

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its ability to inhibit bacterial growth and induce cytotoxicity in cancer cells highlights its potential as a lead compound for further research and development. Future studies should focus on elucidating the precise mechanisms underlying its biological effects and exploring its therapeutic applications in greater depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.